

A Technical Guide to the Spectral Analysis of Dinitrosopentamethylenetetramine (DPT)

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Compound of Interest

Compound Name: Dinitrosopentamethylenetetramine

Cat. No.: B087232

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This technical guide provides a comprehensive overview of the spectral analysis of **Dinitrosopentamethylenetetramine (DPT)**, a compound of interest in various industrial and research applications. This document outlines the methodologies for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) and presents available spectral data to aid in the characterization and identification of this molecule.

Introduction

Dinitrosopentamethylenetetramine (CAS No: 101-25-7), systematically named 3,7-dinitroso-1,3,5,7-tetrazabicyclo[3.3.1]nonane, is a chemical compound with the molecular formula $C_5H_{10}N_6O_2$. It is recognized for its applications as a blowing agent in the rubber and plastics industries. A thorough spectral analysis is crucial for its quality control, stability studies, and for understanding its chemical behavior in various matrices. This guide details the key spectroscopic techniques used for its structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of **Dinitrosopentamethylenetetramine** exhibits a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 186. Key fragment ions are summarized in the table below.^[1]

m/z	Relative Intensity (%)	Proposed Fragment
42	100.0	$[C_2H_4N]^+$
112	17.4	$[M - NO - N_2H_2]^+$
100	10.9	$[C_4H_6N_3]^+$
98	9.1	$[C_4H_4N_3]^+$
128	1.4	$[M - N_2O_2]^+$

Data sourced from ChemicalBook MS-NW-9016.^[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of DPT is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

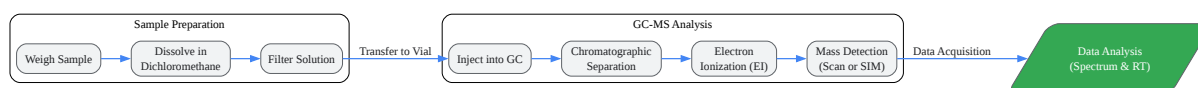
Sample Preparation:

- For samples soluble in organic solvents, accurately weigh 500 to 1,000 mg of the sample.
- Disperse the sample in 5.0 mL of dichloromethane (CH_2Cl_2).
- Filter the solution through a 0.2 μm PTFE syringe filter into a GC vial.

Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent single or triple quadrupole mass spectrometer.

- Injection Mode: Splitless liquid injection.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 70 °C held for 4 minutes, then ramped at 20 °C/min to 240 °C and held for 3.5 minutes.
- Ion Source: Electron Ionization (EI) at 70 eV.
- MS Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.



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GC-MS Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

The FTIR spectrum of **Dinitrosopentamethylenetetramine** shows characteristic absorption bands for its functional groups. While a complete public peak list is not readily available, key absorptions have been reported.

Wavenumber (cm ⁻¹)	Assignment
~1540	N-O stretch (nitrosamine)
~1340	C-N stretch

Note: These values are approximate and can vary slightly based on the sample preparation and instrument.

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples.

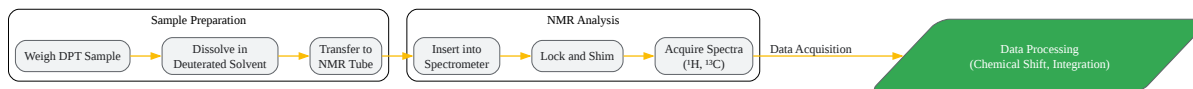
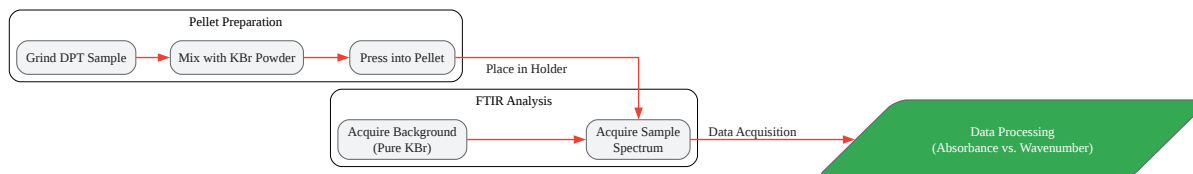
Sample Preparation:

- Dry spectroscopy-grade KBr powder in an oven to remove any moisture.
- In an agate mortar, grind 1-2 mg of the DPT sample to a fine powder.
- Add approximately 100-200 mg of the dried KBr powder to the mortar.
- Gently but thoroughly mix the DPT and KBr powders with a pestle until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet-forming die.
- Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

Instrumentation and Parameters:

- Spectrometer: A Fourier-transform infrared spectrometer (e.g., PerkinElmer, Thermo Nicolet).
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

- Background: A background spectrum should be collected using a pure KBr pellet.



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References

- 1. N,N'-DINITROSOPENTAMETHYLENETETRAMINE(101-25-7) MS [m.chemicalbook.com]
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